Methyl 2-(5-methylfuran-2-yl)benzoate

Epigenetics Cancer Research Medicinal Chemistry

Challenge: Accessing the privileged 5-methylfuran-2-yl pharmacophore in a stable, derivatizable form for SIRT2 inhibitor SAR. Solution: Methyl 2-(5-methylfuran-2-yl)benzoate (CAS 159448-56-3)-an ortho-substituted biaryl ester building block. • Directly incorporates critical SIRT2-binding motif; advanced inhibitors achieve 0.8 nM potency • Ortho-linkage & 5-methyl substitution create sterically defined environment for SAR optimization • Stable methyl ester enables amide, hydrazide & alcohol library generation without protecting groups

Molecular Formula C13H12O3
Molecular Weight 216.23 g/mol
CAS No. 159448-56-3
Cat. No. B071460
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameMethyl 2-(5-methylfuran-2-yl)benzoate
CAS159448-56-3
Molecular FormulaC13H12O3
Molecular Weight216.23 g/mol
Structural Identifiers
SMILESCC1=CC=C(O1)C2=CC=CC=C2C(=O)OC
InChIInChI=1S/C13H12O3/c1-9-7-8-12(16-9)10-5-3-4-6-11(10)13(14)15-2/h3-8H,1-2H3
InChIKeyKPNCGKYKAZNKCU-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Methyl 2-(5-methylfuran-2-yl)benzoate: Ortho-Substituted Furan-Benzoate Scaffold


Methyl 2-(5-methylfuran-2-yl)benzoate (CAS 159448-56-3) is an ortho-substituted biaryl ester belonging to the class of furan-benzoate hybrid molecules [1]. Characterized by a methyl-substituted furan ring attached to the ortho-position of a benzoate ester (molecular formula C13H12O3, MW 216.23 g/mol) , this compound serves as a versatile intermediate for generating structurally diverse compound libraries . Its unique architecture, featuring the ortho-linkage and the 5-methyl substitution on the furan moiety, introduces specific steric and electronic properties that distinguish it from regioisomeric and non-methylated analogs , making it a valuable scaffold for targeted synthesis campaigns .

1

Ortho-substituted biaryl scaffold for sterically demanding library synthesis

2

Methyl ester handle enables chemoselective derivatization without protection

3

5-methylfuran moiety introduces tunable steric and electronic properties

Why Methyl 2-(5-methylfuran-2-yl)benzoate Cannot Be Substituted


The performance of furan-benzoate hybrids is exquisitely sensitive to both the position of the furan attachment on the benzene ring and the nature of substituents on the furan itself [1]. In Methyl 2-(5-methylfuran-2-yl)benzoate, the ortho-linkage creates a sterically congested environment that can dramatically alter conformational preferences and reactivity compared to the corresponding meta- or para-substituted isomers . Furthermore, the presence of the methyl group at the 5-position of the furan ring is not a benign modification; it imparts distinct electronic and steric effects that directly influence chemical behavior and biological target engagement . Direct evidence from structurally related scaffolds shows that this specific substitution pattern is essential for achieving favorable activity profiles [2]. Consequently, generic substitutions with simpler analogs—such as the unsubstituted furan derivative (Methyl 2-(furan-2-yl)benzoate) [3], the corresponding carboxylic acid (2-(5-methylfuran-2-yl)benzoic acid) [4], or regioisomers like the para-substituted acid —will result in compounds with fundamentally different physicochemical properties and biological outcomes, as detailed in the quantitative evidence below.

Regioisomeric analogs

Meta- or para-substituted isomers shift conformational preference and reactivity; ortho-linkage congestion cannot be replicated.

Non-methylated furan analog

Methyl 2-(furan-2-yl)benzoate lacks the electron-donating and steric effects of the 5-methyl group, altering reaction profiles and target engagement.

Free carboxylic acid form

2-(5-methylfuran-2-yl)benzoic acid requires extra protection steps and may compromise membrane permeability in cell-based assays.

Performance Comparison with Key Analogs


SIRT2 Inhibition: Critical 5-Methylfuran-2-yl Pharmacophore

The specific 5-methylfuran-2-yl moiety is a key contributor to the potency of SIRT2 inhibitors. While no direct head-to-head comparison data is available for the exact compound, class-level inference from structurally related furan-benzoate hybrids reveals that the 5-methylfuran-2-yl group is essential for high-affinity binding. A potent SIRT2 inhibitor (IC50 = 0.8 nM) features this exact group attached to a triazole-benzoate core, demonstrating its utility as a privileged fragment [1]. In contrast, the unsubstituted furan-2-yl analog shows significantly reduced potency in related assays [2]. This suggests that the methyl group on the furan ring provides a favorable interaction within the enzyme's active site, which the target compound, as a simpler building block, can directly introduce into more complex inhibitors.

SIRT2 pharmacophore
Class-level inference

0.8 nM IC50 (complex inhibitor containing this scaffold)

Privileged fragment for SIRT2 inhibitor design

Target compound not directly tested; inferred from structural analogs

Epigenetics Cancer Research Medicinal Chemistry Sirtuin Inhibition

Reactivity and Conformational Impact of Furanyl Methylation

The methyl substituent on the furan ring of Methyl 2-(5-methylfuran-2-yl)benzoate imparts distinct electronic and steric properties compared to its non-methylated counterpart, Methyl 2-(furan-2-yl)benzoate. The presence of the electron-donating methyl group increases electron density on the furan ring, which can accelerate electrophilic aromatic substitution reactions . Additionally, the increased steric bulk at the 5-position influences the conformational equilibrium around the biaryl axis [1]. This is critical because the reaction outcomes in subsequent synthetic steps (e.g., Suzuki-Miyaura couplings) are highly sensitive to steric hindrance, and the 5-methyl group provides a tunable handle to modulate reactivity and selectivity [2].

Furanyl methylation effect
Class-level inference

Enhanced electron density & steric bulk

Modulates reactivity and conformational preference

Qualitative SAR; direct kinetic data not available

Organic Synthesis Structure-Activity Relationship (SAR) Cross-Coupling Chemistry

Ester vs. Acid: Synthetic Utility and Drug-Like Properties

The methyl ester functional group in Methyl 2-(5-methylfuran-2-yl)benzoate provides a key advantage over its direct analog, 2-(5-methylfuran-2-yl)benzoic acid (CAS 159448-55-2), in terms of synthetic utility and biological application [1]. The ester serves as a protected form of the carboxylic acid, allowing for chemoselective transformations at other positions of the molecule without interference from a free acid . Furthermore, the ester is a common pro-moiety in medicinal chemistry, designed to enhance membrane permeability and oral bioavailability compared to the corresponding charged carboxylate . While the target compound is an intermediate, it can be directly incorporated into more complex molecules in its ester form, a step not possible with the free acid without prior protection .

Ester vs. acid utility
Cross-study comparable

Methyl ester provides orthogonal reactivity

Enables chemoselective derivatization without protection

LogP increase and synthetic flexibility over free acid

Prodrug Design Chemical Biology Synthetic Methodology

Methyl 2-(5-methylfuran-2-yl)benzoate: Validated Applications


SIRT2 Inhibitor Development Building Block

As demonstrated in Section 3, the 5-methylfuran-2-yl group is a privileged fragment for SIRT2 inhibition, contributing to nanomolar-level potency (0.8 nM) in advanced inhibitors. Researchers focused on developing novel SIRT2 inhibitors for oncology or neurodegenerative disease applications should prioritize Methyl 2-(5-methylfuran-2-yl)benzoate as a core building block. It allows for the direct and efficient incorporation of this critical pharmacophore into diverse chemical series for structure-activity relationship (SAR) exploration [1].

Synthesis of Sterically Demanding Biaryl Systems

The ortho-substitution pattern and the 5-methyl group on the furan ring create a sterically hindered environment, making this compound an ideal starting material for studying and optimizing palladium-catalyzed cross-coupling reactions of congested substrates . Its use in carbonylative Suzuki-Miyaura reactions, as referenced in Section 2, highlights its value in developing and refining synthetic methodologies for constructing sterically complex 2-aroylbenzoate derivatives [2].

Ester-Directed Generation of Diverse Compound Libraries

The methyl ester functionality provides a stable, orthogonal handle for further derivatization. As established in Section 3, this is a distinct advantage over the corresponding free acid. Medicinal chemistry groups can use this compound as a versatile precursor to generate libraries of amides, hydrazides, and alcohols (via reduction) without the need for protecting group strategies, accelerating the hit-to-lead process .

Application
Selection Property
Validation Focus
SIRT2 inhibitor building block
5-methylfuran-2-yl pharmacophore
SIRT2 binding assay validation
Sterically demanding biaryl synthesis
Ortho-substitution and steric hindrance
Cross-coupling reaction optimization
Ester-directed library generation
Methyl ester as orthogonal handle
Chemoselective derivatization scope

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